molecular formula C36H39FN2O6 B588381 Atorvastatin Lactam Allyl Ester CAS No. 1246812-55-4

Atorvastatin Lactam Allyl Ester

Cat. No.: B588381
CAS No.: 1246812-55-4
M. Wt: 614.714
InChI Key: ZCVWJLGMYPURHV-QTHLJSQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Lactam Allyl Ester involves several steps, starting from the construction of the pyrrole ring. This can be achieved through various methods such as [3+2] cycloaddition, Paal-Knorr condensation, or the Hantzsch pyrrole synthesis . The key steps include the formation of an advanced ketal ester intermediate, followed by ketal deprotection and ester hydrolysis . The final product is obtained through an ethyl acetate extraction procedure, which ensures high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key improvements include isolating the pure product of the ketal deprotection step as a crystalline solid and using a convenient ethyl acetate extraction procedure .

Chemical Reactions Analysis

Types of Reactions: Atorvastatin Lactam Allyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs. These products are crucial for further research and development in medicinal chemistry.

Scientific Research Applications

Atorvastatin Lactam Allyl Ester has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying statin derivatives and their interactions with biological targets. In biology and medicine, it is investigated for its potential to lower cholesterol levels and reduce the risk of cardiovascular diseases . Additionally, it has industrial applications in the production of lipid-lowering medications.

Comparison with Similar Compounds

Atorvastatin Lactam Allyl Ester can be compared with other statin medications such as lovastatin, pravastatin, rosuvastatin, fluvastatin, and simvastatin . Unlike most other statins, atorvastatin and its derivatives are completely synthetic compounds . The unique structure of this compound, particularly its lactam and allyl ester groups, distinguishes it from other statins and may contribute to its unique pharmacological properties.

List of Similar Compounds:
  • Lovastatin
  • Pravastatin
  • Rosuvastatin
  • Fluvastatin
  • Simvastatin

These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties .

Biological Activity

Atorvastatin Lactam Allyl Ester, a derivative of atorvastatin, is primarily recognized for its role as an HMG-CoA reductase inhibitor, which is pivotal in lipid metabolism regulation. This article delves into the biological activities associated with this compound, focusing on its effects on lipid profiles, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Atorvastatin is widely prescribed for lowering cholesterol levels and preventing cardiovascular diseases. The lactam allyl ester variant retains similar pharmacological properties but may exhibit distinct biological activities due to structural modifications. The compound's mechanism involves competitive inhibition of HMG-CoA reductase, leading to reduced cholesterol synthesis and increased hepatic uptake of low-density lipoprotein (LDL) .

The biological activity of this compound can be summarized through the following mechanisms:

  • Inhibition of HMG-CoA Reductase : This enzyme is crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, atorvastatin decreases cholesterol production in the liver, which subsequently lowers serum LDL levels.
  • Upregulation of LDL Receptors : The reduction in hepatic cholesterol levels stimulates the upregulation of LDL receptors, enhancing the clearance of LDL from the bloodstream .
  • Modulation of Lipid Metabolism : Recent studies indicate that atorvastatin derivatives may influence lipid metabolism through pathways involving peroxisome proliferator-activated receptors (PPARs), affecting gene expression related to lipid homeostasis .

Lipid-Lowering Effects

This compound has shown significant efficacy in lowering lipid levels in various studies. For instance:

  • In Vivo Studies : A study involving hyperlipidemic male Sprague Dawley rats demonstrated that atorvastatin lactam significantly reduced triglycerides (TG), total cholesterol (TC), and LDL levels while increasing high-density lipoprotein (HDL) levels. The treatment also improved liver function markers such as ALT and AST .
ParameterControl GroupAtorvastatin Group
TG (mg/dL)300150
TC (mg/dL)250120
LDL (mg/dL)18090
HDL (mg/dL)3050
ALT (U/L)6025
AST (U/L)5522

Cancer Cell Studies

Atorvastatin has also been investigated for its role in enhancing the efficacy of chemotherapy agents. In breast cancer cell lines, co-administration of atorvastatin with cisplatin resulted in:

  • Increased Sensitivity : MDA-MB-231 cells treated with both atorvastatin and cisplatin exhibited significantly reduced viability compared to those treated with cisplatin alone. This suggests that atorvastatin may enhance the cytotoxic effects of chemotherapy by modulating cholesteryl ester homeostasis .

Case Studies

  • Hyperlipidemia Management : A clinical trial assessed the long-term effects of atorvastatin on lipid profiles in patients with hyperlipidemia. Results indicated a substantial reduction in LDL-C levels over a six-month period, supporting its use as a first-line therapy for dyslipidemia .
  • Combination Therapy in Cancer : Another study highlighted the potential of atorvastatin to improve outcomes in patients undergoing chemotherapy for breast cancer. The combination therapy led to enhanced tumor response rates compared to chemotherapy alone, indicating a promising avenue for future research .

Properties

IUPAC Name

prop-2-enyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39FN2O6/c1-4-21-45-31(42)23-30(41)22-29(40)19-20-39-33(26-15-17-27(37)18-16-26)32(25-11-7-5-8-12-25)36(24(2)3,35(39)44)34(43)38-28-13-9-6-10-14-28/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)/t29-,30-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVWJLGMYPURHV-QTHLJSQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.